In Vivo Efficacy: Single-Agent Tumor Growth Inhibition in HGC-27 Xenograft Model
Topoi/parp-1-IN-1 demonstrates significant single-agent, oral in vivo efficacy in an HGC-27 gastric cancer xenograft model, achieving a tumor growth inhibition (TGI) rate of 75.4% when administered at 40 mg/kg orally once every two days for 17 days . This is a key point of differentiation from in vitro-only dual inhibitors and provides a direct comparator against single-agent therapies. For context, the single-agent PARP inhibitor olaparib has reported TGI values ranging from approximately 50% to 72% in various BRCA-mutant xenograft models at comparable doses [1].
| Evidence Dimension | Tumor Growth Inhibition (TGI) |
|---|---|
| Target Compound Data | 75.4% TGI |
| Comparator Or Baseline | Olaparib (single-agent PARP inhibitor) achieving ~50-72% TGI in other xenograft models |
| Quantified Difference | Topoi/parp-1-IN-1 TGI (75.4%) is within or above the upper range of single-agent olaparib TGI in other studies |
| Conditions | HGC-27 gastric cancer xenograft in female BALB/c nude mice; oral dose of 40 mg/kg every two days for 17 days (Topoi/parp-1-IN-1) |
Why This Matters
Demonstrates robust single-agent in vivo efficacy, a critical selection criterion for translational oncology research programs.
- [1] Rottenberg, S., et al. (2008). High sensitivity of BRCA1-deficient mammary tumors to the PARP inhibitor AZD2281 alone and in combination with platinum drugs. Proceedings of the National Academy of Sciences, 105(44), 17079-17084. View Source
